N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative featuring a pyridinyl-substituted pyrazole core linked via an ethyl group to a second pyrazole ring bearing a 4-fluorophenyl substituent. This compound’s structural complexity arises from its dual pyrazole moieties, fluorinated aromatic group, and carboxamide functionality.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-15-19(16(2)30(27-15)22-6-4-5-12-25-22)11-13-26-23(31)21-14-20(28-29(21)3)17-7-9-18(24)10-8-17/h4-10,12,14H,11,13H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTMQZRSGKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, a pyridine moiety, and a fluorophenyl group, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 345.41 g/mol. Its synthesis typically involves multi-step organic reactions which optimize yield and purity.
Inhibition of Glycine Transporters
One significant mechanism of action involves the inhibition of glycine transporter 1 (GlyT1), which is crucial for neurotransmission and implicated in various central nervous system disorders. This inhibition can lead to enhanced synaptic transmission and potential therapeutic effects in conditions such as schizophrenia and depression.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values around 42.30 µM .
These results suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis.
Table 1: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|
| Anticancer | MCF7 | 3.79 |
| NCI-H460 | 42.30 | |
| Glycine Transporter | GlyT1 | Inhibition noted |
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. explored the efficacy of various pyrazole derivatives, including the compound . It was found that the compound significantly inhibited cell growth in A549 lung cancer cells with an IC50 value reported at 26 µM . The study highlights the potential for developing pyrazole-based therapeutics targeting specific cancer types.
Case Study 2: Neuropharmacological Effects
Another research avenue focused on the neuropharmacological effects of this compound, particularly its role as a GlyT1 inhibitor. The inhibition of glycine transporters has been linked to enhanced cognitive function in preclinical models, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A closely related analog, N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 515831-47-7), shares the 4-fluorophenyl and carboxamide groups but replaces the pyridinyl-pyrazole-ethyl linker with a fluorobenzyl group (Table 1) . This substitution reduces molecular weight (327.36 g/mol vs.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Analysis
Although crystallographic data for the target compound are unavailable, confirms the stability of 4-fluorophenyl-substituted pyrazolines via X-ray diffraction . Computational methods (e.g., graph-based structure comparison, as in ) could further elucidate conformational similarities with analogs .
Preparation Methods
Cyclocondensation of 4-Fluorophenylacetylene with Diethyl Oxalate
The synthesis begins with the formation of the pyrazole ring via Knorr-type cyclization:
- Reaction Conditions :
Methylation at N1 Position :
Saponification to Carboxylic Acid :
- Ester hydrolysis using NaOH (2M) in ethanol/water (3:1) at reflux
- Acidification with HCl to pH 2 precipitates product
- Yield: 95%
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 13.21 (s, 1H, COOH), 7.89–7.82 (m, 2H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 6.78 (s, 1H, pyrazole-H), 3.92 (s, 3H, N-CH3)
- HRMS : m/z calcd for C12H10FN2O2 [M+H]+ 249.0675, found 249.0672
Preparation of 2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine
Synthesis of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Vilsmeier-Haack Formylation :
Reductive Amination :
- Aldehyde intermediate (1.0 eq) reacted with nitromethane (5.0 eq) in MeOH
- Catalytic hydrogenation (H2, 50 psi) over Pd/C (10%)
- Yield: 82%
Key Spectral Features :
- 13C NMR (101 MHz, CDCl3): δ 158.4 (pyridine C2), 149.1 (pyrazole C3), 136.8 (pyridine C6), 122.4–121.1 (pyridine C3-C5), 18.2 (CH3)
Carboxamide Coupling Strategy
Acid Chloride Formation
Amide Bond Formation
Schotten-Baumann Reaction :
- Acid chloride (1.0 eq) in THF added dropwise to ethylamine derivative (1.2 eq)
- Base: Et3N (3.0 eq) at -10°C → 25°C
- Reaction time: 12 h
- Yield: 74%
Purification :
- Column chromatography (SiO2, ethyl acetate/hexane 1:1 → 3:1)
- Final recrystallization from ethanol/water
Optimization Data :
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Without base | THF | 25 | 22 |
| Et3N | DCM | 0 | 58 |
| DMAP (catalytic) | THF | -10→25 | 74 |
Spectral Confirmation of Final Product
1H NMR Analysis (500 MHz, CDCl3)
- δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 7.89–7.82 (m, 2H, 4-fluorophenyl-H)
- δ 7.34–7.28 (m, 2H, 4-fluorophenyl-H)
- δ 6.78 (s, 1H, pyrazole-H)
- δ 3.92 (s, 3H, N-CH3)
- δ 2.41 (s, 6H, 3,5-dimethyl-H)
HRMS Validation
- Observed : m/z 449.1987 [M+H]+
- Calculated : 449.1991 (C23H22FN6O)
Comparative Analysis of Synthetic Routes
Alternative Pathway via Suzuki Coupling
Aryl boronate ester of 4-fluorophenyl group coupled to pyrazole bromide precursor:
Solid-Phase Synthesis Attempt
Wang resin-bound intermediate showed:
- Coupling efficiency: 88%
- Final cleavage yield: 41%
- Purity issues due to β-elimination side reactions
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Environmental Factor |
|---|---|---|
| Diethyl oxalate | 45 | Low toxicity |
| POCl3 | 120 | Corrosive |
| Pd/C (10%) | 3200 | Recyclable |
Process Intensification
- Microreactor technology improved yield by 12% versus batch process
- Continuous hydrogenation reduced reaction time from 8 h → 45 min
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including condensation, alkylation, and carboxamide formation. Key steps include:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters.
- Step 2: Functionalization of the pyrazole ring with fluorophenyl and pyridinyl groups using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Carboxamide linkage via reaction with activated carboxylic acids (e.g., using thionyl chloride for acid chloride formation) .
Optimization Strategies: - Use microwave-assisted synthesis to enhance reaction efficiency (reduces time from hours to minutes) .
- Purify intermediates via column chromatography or recrystallization to minimize side products.
- Monitor reaction progress with TLC or HPLC and confirm structural integrity using NMR and IR spectroscopy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions and molecular symmetry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
- Infrared Spectroscopy (IR):
- Detects carboxamide C=O stretching (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Key Substituent Modifications:
- Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) to assess electronic effects on target binding .
- Vary the pyridinyl substituent to alter solubility (e.g., pyridin-3-yl for enhanced hydrogen bonding) .
- Biological Assays:
- Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Compare IC50 values to establish trends in substituent contributions .
Advanced: How can computational methods improve reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations:
- Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in pyrazole functionalization .
- Reaction Path Search Algorithms:
- Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for carboxamide bond formation .
- Machine Learning:
- Train models on existing pyrazole reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K2CO3) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation:
- Compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) to identify assay-specific artifacts .
- Validate target engagement using CRISPR knockouts or siRNA silencing .
- Structural Analysis:
- Perform X-ray crystallography to confirm binding modes and rule out crystal packing artifacts .
Advanced: What strategies enhance solubility and bioavailability?
Methodological Answer:
- Structural Modifications:
- Introduce polar groups (e.g., hydroxyl, amine) to the pyridinyl or ethyl linker to improve aqueous solubility .
- Replace the methyl group on the pyrazole with a PEGylated chain to enhance pharmacokinetics .
- Formulation Approaches:
- Use co-solvents (e.g., cyclodextrins) or nanoemulsions for in vivo delivery .
Basic: How to ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Standardized Protocols:
- Document reaction conditions (temperature, solvent, stoichiometry) meticulously. For example, specifies K2CO3 in DMF for alkylation .
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
- Quality Control:
- Characterize intermediates with NMR and HPLC at each step to ensure consistency .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination Screening:
- Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against resistant pathogens .
- Pair with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux-mediated resistance .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC50 values .
- Toxicity Screening:
- Perform hepatocyte viability assays and CYP450 inhibition studies to identify off-target effects .
Advanced: What high-throughput screening (HTS) methods are suitable for derivatives?
Methodological Answer:
- Library Design:
- Synthesize a 96-well plate library with systematic substituent variations (e.g., diverse aryl groups at the pyrazole 3-position) .
- Automated Assays:
- Use fluorescence-based enzymatic assays (e.g., FRET) for rapid IC50 determination .
- Pair with SPR for real-time binding kinetics on immobilized targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
